水杨酸酰胺肟

描述

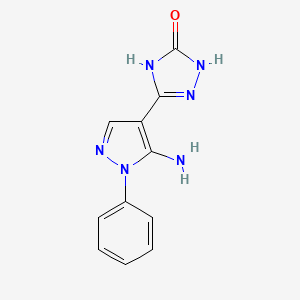

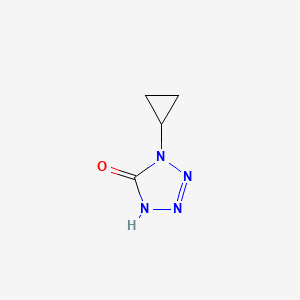

Salicylamidoxime is a chemical compound with the empirical formula C7H8N2O2 and a molecular weight of 152.15 . It is commonly used in research .

Synthesis Analysis

Salicylamidoxime has been used to synthesize new polynuclear Mn III complexes . The synthesis process involves the creation of 13 new polynuclear Mn III complexes .Molecular Structure Analysis

The general formula for the complexes synthesized from Salicylamidoxime is [Mn 6 O 2 (H 2 N-sao) 6 (L) 2 (solvent) 4–6], where L represents carboxylate, chloride, or 2-cyanophenolate, and the solvent can be H 2 O, MeOH, EtOH, or py .Chemical Reactions Analysis

The chemical reactions involving Salicylamidoxime are complex and involve the formation of new polynuclear Mn III complexes . These complexes consist of two trinuclear {Mn III3 (μ 3 -O) (H 2 N-sao) 3 } + cationic units linked together via two oximate and two phenolate oxygen atoms .Physical And Chemical Properties Analysis

Salicylamidoxime has a boiling point of 366.8 ℃ at 760 mmHg and a density of 1.35 g/cm 3 . Its InChI Key is DVAPQSJNIZTABV-UHFFFAOYSA-N .科学研究应用

Single-Molecule Magnets (SMMs)

Salicylamidoxime has been utilized in the synthesis of Manganese(III) Single-Molecule Magnets . These compounds exhibit ferromagnetic coupling and slow relaxation of magnetization, which are characteristic of SMMs. Such materials are promising for applications in quantum information processing , low-temperature cooling , and molecular spintronics due to their potential to maintain quantum coherence over longer periods .

Molecular Magnetism

The coordination chemistry of Salicylamidoxime with transition metals like manganese can lead to the development of materials with significant magnetic properties. This is particularly relevant in the field of molecular magnetism , where the goal is to create materials that can function as magnetic storage devices, sensors, or components in spintronic devices .

Nanotechnology

While not directly related to Salicylamidoxime, the study of oxime-based ligands in nanotechnology suggests potential applications for Salicylamidoxime in this field. Nanoparticles with oxime ligands could be engineered to have unique reactivities and properties, which might be applicable in drug delivery systems , catalysis , and environmental remediation .

Antimicrobial Applications

The structural similarity of Salicylamidoxime to other oximes that exhibit antimicrobial properties suggests potential applications in developing new antibacterial , antifungal , and antiviral agents . Research in this area could lead to the creation of novel treatments for various diseases .

Sustainable Energy

Theoretical studies suggest that Salicylamidoxime derivatives could be used in the design of materials for lighting and solar energy conversion . These materials might offer a sustainable alternative to traditional energy sources, contributing to the development of green technologies .

安全和危害

未来方向

The future directions of Salicylamidoxime research could involve the synthesis of new complexes and the exploration of their properties . The work points out the structural flexibility of such systems, their sensitivity to solvent effects, and their ability to achieve high anisotropy energy barriers by simple desolvation .

作用机制

Target of Action

Salicylamidoxime, also known as o-hydroxybenzamide or amide of salicyl , is primarily used to synthesize polynuclear Mn III complexes . These complexes consist of two trinuclear {Mn III3 (μ 3 -O) (H 2 N-sao) 3 } + cationic units linked together via two oximate and two phenolate oxygen atoms .

Mode of Action

The mode of action of Salicylamidoxime is primarily through its interaction with manganese ions in the formation of these complexes. The Mn–N–O–Mn torsion angle appears as the main parameter controlling the exchange magnetic coupling constants J between the metallic ions . The critical angle where the exchange coupling between two Mn III switches from antiferromagnetic to ferromagnetic is 27° .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of polynuclear mn iii complexes . These complexes have been shown to behave as single-molecule magnets , suggesting that Salicylamidoxime may have a significant impact on magnetic properties at the molecular level.

Result of Action

The primary result of Salicylamidoxime’s action is the formation of polynuclear Mn III complexes . These complexes behave as single-molecule magnets, with the spin ground state varying from 4 to 12 and anisotropy energy barriers from 24 to 86 K . This suggests that Salicylamidoxime could have significant applications in the field of molecular magnetism.

Action Environment

The action of Salicylamidoxime is influenced by environmental factors such as the presence of solvents. The work points out the structural flexibility of such systems, their sensitivity to solvent effects, and their ability to achieve high anisotropy energy barriers by simple desolvation .

属性

IUPAC Name |

N',2-dihydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(9-11)5-3-1-2-4-6(5)10/h1-4,10-11H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAPQSJNIZTABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20606760 | |

| Record name | (6Z)-6-[Amino(hydroxyamino)methylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salicylamidoxime | |

CAS RN |

6005-58-9 | |

| Record name | (6Z)-6-[Amino(hydroxyamino)methylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6005-58-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Salicylamidoxime acts as a chelating ligand, coordinating to manganese(III) ions through its oxygen and nitrogen atoms. This interaction often results in the formation of hexanuclear manganese(III) complexes with a core structure of [MnIII6(μ3-O)2]10+. [, , ] These complexes exhibit intriguing magnetic properties, often behaving as single-molecule magnets (SMMs). [, , , ]

ANone: While the provided research focuses primarily on its metal complexes, Salicylamidoxime (H2N-saoH2) itself is characterized by the following:

A: The stability and compatibility of these complexes are influenced by factors like the nature of co-ligands, solvation state, and external conditions. For example, researchers have demonstrated that simple desolvation can significantly impact the anisotropy energy barriers in these {Mn6} complexes, influencing their magnetic properties. [] Additionally, the choice of axial carboxylate ligands plays a crucial role in defining the structural diversity and, consequently, the magnetic behavior of these systems. []

A: The synthesis of cationic [Mn6]2+ species represents a breakthrough in this field. [, ] These cationic complexes, achieved by replacing terminally bonded groups with neutral ligands like pyridine or imidazole, [] hold potential as building blocks for novel magnetic materials. Their cationic nature allows for the introduction of different counterions, paving the way for materials with tunable properties and expanded functionalities.

A: Density Functional Theory (DFT) calculations have proven invaluable in understanding the magnetic behavior of these complexes. [] Researchers have used DFT to compute exchange coupling constants (J values) between Mn(III) ions, offering insights into the interplay between structural parameters (like the Mn-N-O-Mn torsion angle) and magnetic interactions. These calculations provide a theoretical foundation for interpreting experimental observations and designing new SMMs with tailored properties.

A: The structure of Salicylamidoxime plays a crucial role in dictating the magnetic properties of the resulting Mn(III) complexes. For instance, the Mn-N-O-Mn torsion angle significantly influences the exchange coupling (J values) between neighboring Mn(III) ions. A critical angle of 27° has been identified, below which the exchange coupling switches from antiferromagnetic to ferromagnetic. [] This sensitivity to structural features highlights the importance of structure-activity relationships in designing SMMs with specific magnetic behaviors.

A: Incorporating lipoic acid into these complexes introduces a sulfur-containing functionality, opening avenues for surface grafting. [] This functionalization is particularly relevant for integrating these SMMs into nanoscale devices. The lipoic acid group enables anchoring the Mn6 units onto surfaces, a critical step towards incorporating these magnetically interesting molecules into functional devices for molecular spintronics. []

A: Yes, researchers have successfully synthesized thioester-functionalized Mn(III) complexes using Salicylamidoxime and thioester-carboxylate ligands. [] These complexes are significant because the thioester group can act as a linker, potentially enabling the connection of these SMMs to form larger assemblies or to integrate them into molecular electronic devices. []

ANone: A range of analytical techniques is used to characterize Salicylamidoxime-based compounds:

- Single-crystal X-ray diffraction: Provides detailed structural information about the complexes. [, , ]

- DC and AC magnetic susceptibility measurements: Used to investigate the magnetic properties, including the spin ground state and the presence of SMM behavior. [, , , ]

- Hirshfeld surface analysis: Helps visualize and quantify intermolecular interactions in the crystal lattice, offering insights into packing and stability. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1384270.png)

![7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384275.png)

![2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384278.png)

![tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1384280.png)

![N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine](/img/structure/B1384284.png)

![2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B1384286.png)

![7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384287.png)